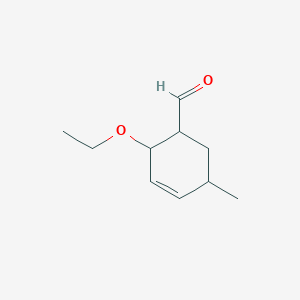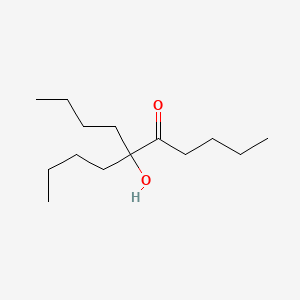![molecular formula C15H14O2Si B14598643 4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) CAS No. 61100-98-9](/img/structure/B14598643.png)
4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a phenyl group, and two but-3-yn-2-one groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) typically involves the reaction of a silicon-containing precursor with but-3-yn-2-one under specific conditions. One common method involves the use of a Grignard reagent, where the silicon precursor is reacted with a Grignard reagent derived from but-3-yn-2-one. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The silicon atom in the compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction can produce silicon-containing alcohols.
Applications De Recherche Scientifique
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism by which 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom’s unique properties allow it to form stable bonds with various organic and inorganic molecules, facilitating its role in catalysis and other chemical processes. The pathways involved may include the formation of intermediate complexes and the activation or inhibition of specific biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol): This compound is similar in structure but contains hydroxyl groups instead of carbonyl groups.
4,4’-[Dimethylsilanediyl]di(but-3-yn-2-one): Similar but with two methyl groups attached to the silicon atom instead of a methyl and a phenyl group.
Uniqueness
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) is unique due to the combination of its silicon center with both a methyl and a phenyl group, along with the but-3-yn-2-one substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
61100-98-9 |
|---|---|
Formule moléculaire |
C15H14O2Si |
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
4-[methyl-(3-oxobut-1-ynyl)-phenylsilyl]but-3-yn-2-one |
InChI |
InChI=1S/C15H14O2Si/c1-13(16)9-11-18(3,12-10-14(2)17)15-7-5-4-6-8-15/h4-8H,1-3H3 |
Clé InChI |
STRLTYYAWNCPDN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C#C[Si](C)(C#CC(=O)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)









![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)


![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)
